1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one
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Overview
Description
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one typically involves the reaction of 2-bromoacetophenone with thiourea under basic conditions to form the thiazole ring. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert anti-inflammatory effects by modulating the activity of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic scaffold found in many natural and synthetic compounds.
Imidazole: Another heterocyclic compound with similar biological activities.
Oxazole: A related compound with a similar structure but containing an oxygen atom instead of sulfur.
Uniqueness
1-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]ethan-1-one is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-[2-(1-aminoethyl)-1,3-thiazol-4-yl]ethanone |
InChI |
InChI=1S/C7H10N2OS/c1-4(8)7-9-6(3-11-7)5(2)10/h3-4H,8H2,1-2H3 |
InChI Key |
YGAHLORNPCHKFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C(=O)C)N |
Origin of Product |
United States |
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